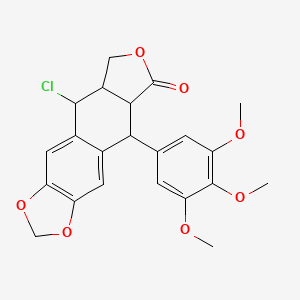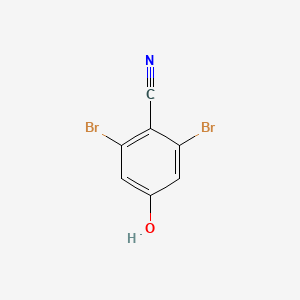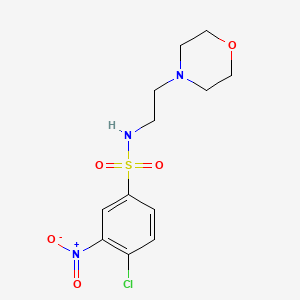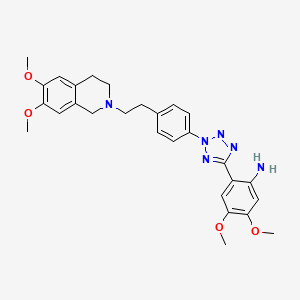
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline
Übersicht
Beschreibung
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline is a synthetic organic compound characterized by a complex structure featuring an isoquinoline moiety, multiple methoxy groups, and a tetrazole ring. This combination of chemical functionalities makes it a molecule of interest in various scientific research fields, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline generally involves multi-step procedures The initial step usually starts with the preparation of the dihydroisoquinoline core, followed by its linkage to the ethylphenyl component
Industrial Production Methods
For large-scale industrial production, optimization of each step is critical to ensure high yield and purity. This typically involves the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process while maintaining stringent quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline undergoes a variety of chemical reactions including:
Oxidation: : Under specific conditions, it can undergo oxidative reactions to form quinonoid derivatives.
Reduction: : Reduction reactions can break the tetrazole ring or reduce the dihydroisoquinoline to tetrahydroisoquinoline.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at positions on the benzene and isoquinoline rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to ensure reaction specificity and prevent side reactions.
Major Products
The major products formed from these reactions vary depending on the reaction type. Oxidation typically yields quinonoid structures, reduction products include tetrahydro derivatives, and substitution reactions can introduce a wide variety of functional groups, enhancing the compound's versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing complex molecules. Its reactivity and functional groups make it useful in the development of new synthetic methodologies.
Biology
In biological research, 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline has been investigated for its potential as a probe for studying enzyme functions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine
Medically, this compound is explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases. Its unique structure allows for interactions with different molecular targets, offering possibilities for drug development.
Industry
In the industrial sector, it finds application in the manufacture of advanced materials, such as polymers and coatings, where its chemical stability and functional groups can improve material properties.
Wirkmechanismus
The mechanism by which 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline exerts its effects involves binding to specific molecular targets, often enzymes or receptors. Its action may involve inhibition or activation of these targets, leading to alterations in cellular pathways. The methoxy and tetrazole groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as those lacking the tetrazole ring or with different substitutions on the isoquinoline core, 2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline stands out due to its unique combination of functional groups. This uniqueness translates to distinct reactivity and biological activity, making it a valuable compound in research and application.
List of Similar Compounds
2-(2-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dimethoxyaniline
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-pyrazol-5-YL)-4,5-dimethoxyaniline
2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)ethyl)phenyl)-2H-tetrazol-5-YL)-4,5-dihydroxyaniline
This compound's complexity and versatility make it a significant subject for ongoing research in multiple scientific disciplines. Have any specifics you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O4/c1-35-24-13-19-10-12-33(17-20(19)14-25(24)36-2)11-9-18-5-7-21(8-6-18)34-31-28(30-32-34)22-15-26(37-3)27(38-4)16-23(22)29/h5-8,13-16H,9-12,17,29H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPBUYJDGMRABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5N)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849675-46-3 | |
| Record name | Encequidar, des(chromocarb)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENCEQUIDAR, DES(CHROMOCARB)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV9AT0XM6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
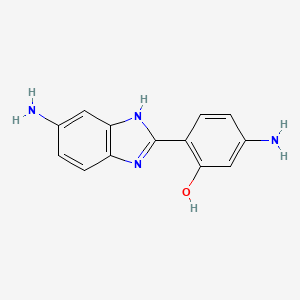
![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)
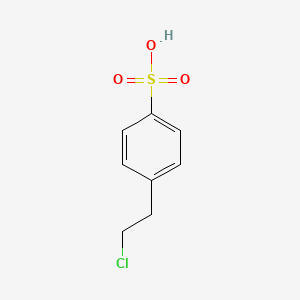

![1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone](/img/structure/B3033036.png)
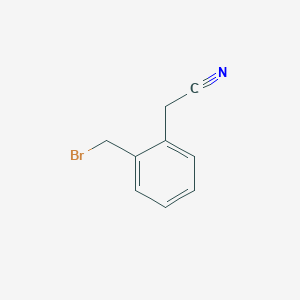
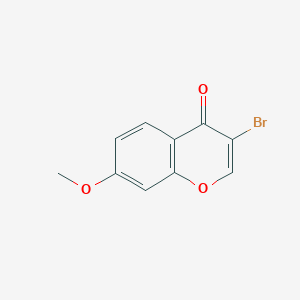
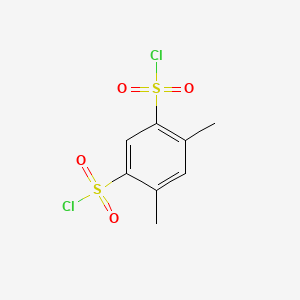
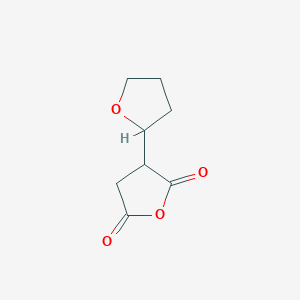
![4-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B3033043.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3033044.png)
